N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide
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Overview
Description
N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a nitro group, and a piperidine ring, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Piperidine Substitution: The piperidine ring is introduced via nucleophilic substitution, where the nitro-substituted benzene ring reacts with piperidine under basic conditions.
Amide Formation: The final step involves the formation of the amide bond between the quinoline derivative and the nitro-piperidine benzene derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoline moiety can be hydrogenated to form tetrahydroquinoline derivatives.
Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH)
Major Products
Amine Derivatives: From the reduction of the nitro group
Tetrahydroquinoline Derivatives: From the hydrogenation of the quinoline ring
Substituted Piperidine Derivatives: From nucleophilic substitution reactions
Scientific Research Applications
N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit specific enzymes like COX-1 and COX-2.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also feature a piperidine ring and have shown significant anti-inflammatory activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar to the above, but with a morpholine ring instead of piperidine.
Uniqueness
N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide stands out due to its unique combination of a quinoline moiety, a nitro group, and a piperidine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C22H22N4O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)-3-nitro-4-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C22H22N4O3/c1-15-8-9-16-6-5-7-18(21(16)23-15)24-22(27)17-10-11-19(20(14-17)26(28)29)25-12-3-2-4-13-25/h5-11,14H,2-4,12-13H2,1H3,(H,24,27) |
InChI Key |
SSVSLXMLSYVDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
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